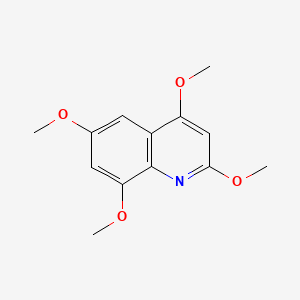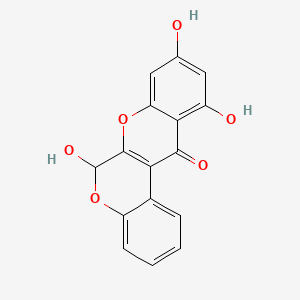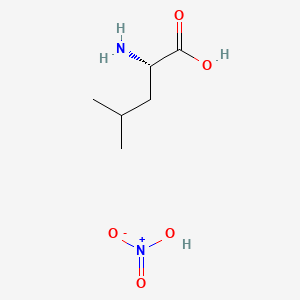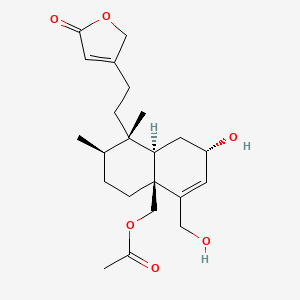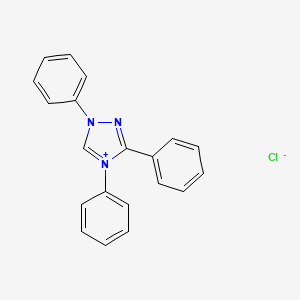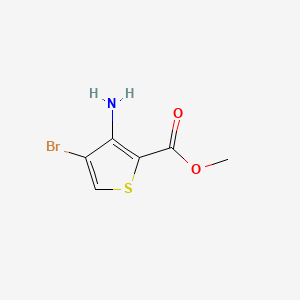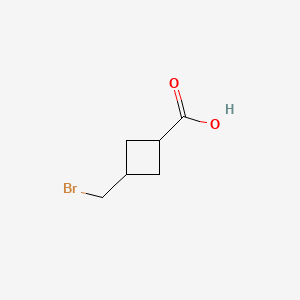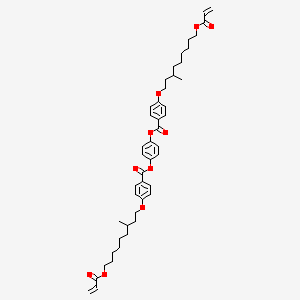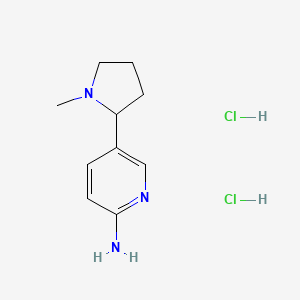
5-(1-Methyl-pyrrolidin-2-YL)-pyridin-2-ylamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Methyl-pyrrolidin-2-YL)-pyridin-2-ylamine dihydrochloride is a chemical compound that features a pyrrolidine ring and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both pyrrolidine and pyridine rings in its structure makes it a versatile scaffold for the development of biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-pyrrolidin-2-YL)-pyridin-2-ylamine dihydrochloride typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization. One common approach is to start with a pyridine derivative and introduce the pyrrolidine moiety through a series of reactions, including nucleophilic substitution and cyclization.
For example, a typical synthetic route might involve:
Starting Material: A pyridine derivative.
Nucleophilic Substitution: Introduction of a suitable leaving group on the pyridine ring.
Cyclization: Formation of the pyrrolidine ring through intramolecular cyclization.
Functionalization: Introduction of the amine group and subsequent formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
化学反应分析
Types of Reactions
5-(1-Methyl-pyrrolidin-2-YL)-pyridin-2-ylamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atoms in the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the pyridine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides or other oxidized derivatives, while reduction could produce amines or other reduced forms of the compound.
科学研究应用
5-(1-Methyl-pyrrolidin-2-YL)-pyridin-2-ylamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 5-(1-Methyl-pyrrolidin-2-YL)-pyridin-2-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine
- Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-
- Nicotine Related Compound C
Uniqueness
5-(1-Methyl-pyrrolidin-2-YL)-pyridin-2-ylamine dihydrochloride is unique due to its specific combination of pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields, including medicinal chemistry and pharmacology.
属性
IUPAC Name |
5-(1-methylpyrrolidin-2-yl)pyridin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c1-13-6-2-3-9(13)8-4-5-10(11)12-7-8;;/h4-5,7,9H,2-3,6H2,1H3,(H2,11,12);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWFVJCJELWPNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=C(C=C2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662961 |
Source


|
| Record name | 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104395-87-1 |
Source


|
| Record name | 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Bromo-2,3,3-trimethyl-3H-benzo[G]indole](/img/structure/B599729.png)
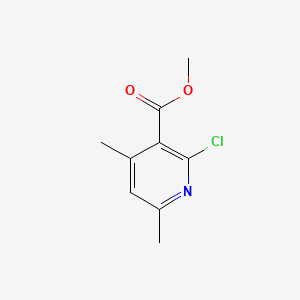

![1-Acetylpyrazolo[3,4-c]pyridine](/img/structure/B599733.png)
![Iron(2+) (2Z,4S)-4-tert-butyl-2-[2-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ylidene]-1,3-oxazolidin-3-ide cyclopenta-2,4-dien-1-ide (1/1/1)](/img/structure/B599736.png)
